2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid
Overview
Description
2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring The presence of a fluorophenyl group at the 2-position and a carboxylic acid group at the 5-position of the pyrimidine ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and ethyl cyanoacetate.
Formation of Intermediate: The initial step involves the reaction of 3-fluoroaniline with ethyl cyanoacetate in the presence of a base such as sodium ethoxide to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with formamide under acidic conditions to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine or other substituents.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anti-inflammatory, antiviral, and anticancer agents.
Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe molecule in biological studies to investigate enzyme interactions and receptor binding.
Chemical Synthesis: The compound is employed as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by:
Inhibiting Enzymes: It can inhibit specific enzymes involved in disease pathways, thereby modulating biochemical processes.
Receptor Binding: The compound may bind to cellular receptors, altering signal transduction pathways and affecting cellular responses.
DNA Intercalation: In some cases, it may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrimidine-5-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid: The fluorine atom is positioned differently, affecting its reactivity and interactions.
2-(3-Chlorophenyl)pyrimidine-5-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.
Uniqueness
2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This fluorine substitution enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
2-(3-fluorophenyl)pyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-9-3-1-2-7(4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPNEVXAPRDVCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662743 | |
Record name | 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933988-24-0 | |
Record name | 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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